Biochemical Potency Comparison: UCB9608 vs. Precursor Compound 22
UCB9608 retains high biochemical potency for PI4KIIIβ with an IC50 of 11 nM, comparable to the earlier lead Compound 22 (IC50 ~10 nM), but with vastly improved physicochemical and selectivity properties [1]. This demonstrates that potency was maintained while other critical liabilities were addressed [1].
| Evidence Dimension | PI4KIIIβ biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Compound 22 (precursor): IC50 ~10 nM |
| Quantified Difference | Potency equivalent (within 1 nM), but UCB9608 exhibits dramatically improved solubility, selectivity, and metabolic stability |
| Conditions | Enzymatic assay using recombinant PI4KIIIβ |
Why This Matters
Maintaining high target potency while optimizing drug-like properties is essential for translating biochemical activity into reliable cellular and in vivo effects; UCB9608 achieves this balance where earlier compounds failed.
- [1] Reuberson, J., Horsley, H., Franklin, R. J., Ford, D., Neuss, J., Brookings, D., ... & Fallah-Arani, F. (2018). Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo. Journal of Medicinal Chemistry, 61(15), 6705-6723. View Source
